![molecular formula C16H18N2O2S B1395165 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline CAS No. 1220028-87-4](/img/structure/B1395165.png)
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline
Overview
Description
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline is a chemical compound with the molecular formula C16H18N2O2S . It is used in scientific research and has applications in various fields such as medicinal chemistry and drug discovery.
Synthesis Analysis
The synthesis of 3, 4-Dihydro- and 1, 2, 3, 4-Tetrahydroisoquinolines has been reported in the literature . The NaBH4 reduction of 1, 3-disubstituted 3, 4-dihydroisoquinolines gave 1, 3-cis-1, 2, 3, 4-tetrahydroisoquinolines. Hydrogenation of these compounds over PtO2 also yielded these tetrahydroisoquinolines in good yields .Chemical Reactions Analysis
While specific chemical reactions involving 5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline are not found in the search results, the synthesis of related compounds involves reactions such as reduction and hydrogenation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 302.39 . Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Asymmetric Synthesis
A study by Liu and Lu (2010) focused on the asymmetric synthesis of optically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones, highlighting the use of a sulfonyl group on the nitrogen of the anilines. This research is relevant for developing stereochemical control in organic synthesis, a crucial aspect in pharmaceutical chemistry (Liu & Lu, 2010).
Reactions of N- and C-Alkenylanilines
Gataullin et al. (2002) investigated the reactions of substituted 2-(1-methyl-2-butenyl)anilines, including the formation of 3-iodo-1,2,3,4-tetrahydroquinolines from N-methylsulfonyl-2-(1-methyl-2-butenyl)anilines. This research adds to the understanding of cyclization reactions in organic chemistry (Gataullin et al., 2002).
Synthesis and Cyclization
Research by Bianchi et al. (1979) explored the chemical behavior of certain derivatives towards methylating and acidic agents. This type of research is significant for understanding reaction mechanisms and developing new synthetic pathways (Bianchi, Häusermann, & Rossi, 1979).
Ratiometric Fluorescent Thermometer
Cao et al. (2014) developed a twisted-intramolecular-charge-transfer-based ratiometric fluorescent thermometer. Such research is pivotal in the development of advanced materials and sensors (Cao et al., 2014).
Synthesis of Antibacterial Agents
Johnson et al. (1989) synthesized compounds with a focus on inhibiting Escherichia coli dihydrofolate reductase. The findings are crucial for developing new antibacterial agents (Johnson, Rauchman, Baccanari, & Roth, 1989).
Synthesis of Isothiazoloquinolone
Hashimoto et al. (2007) reported on the synthesis of isothiazoloquinolone, demonstrating a methodology relevant for pharmaceutical chemistry, especially in the development of new antibacterial agents (Hashimoto et al., 2007).
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-21(19,20)16-7-6-14(10-15(16)17)18-9-8-12-4-2-3-5-13(12)11-18/h2-7,10H,8-9,11,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNNNQPJHAMRSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCC3=CC=CC=C3C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylsulfonyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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